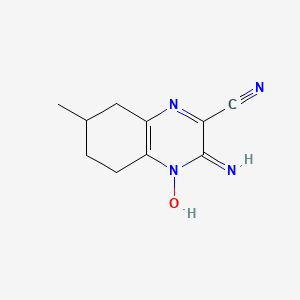
4-Hydroxy-3-imino-7-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-3-imino-7-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile is a heterocyclic compound with a unique structure that includes a quinoxaline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-imino-7-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyanoaniline with methyl ethyl ketone in the presence of a base, followed by cyclization and oxidation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Hydroxy-3-imino-7-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoxaline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted quinoxalines and tetrahydroquinoxalines, which can have different functional groups attached to the core structure .
科学研究应用
4-Hydroxy-3-imino-7-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against neurodegenerative disorders and infectious diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 4-Hydroxy-3-imino-7-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoxaline core but differs in functional groups and substitution patterns.
Quinoxaline: The parent compound with a simpler structure, lacking the tetrahydro and imino groups.
Uniqueness
4-Hydroxy-3-imino-7-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
63630-21-7 |
|---|---|
分子式 |
C10H12N4O |
分子量 |
204.23 g/mol |
IUPAC 名称 |
4-hydroxy-3-imino-7-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile |
InChI |
InChI=1S/C10H12N4O/c1-6-2-3-9-7(4-6)13-8(5-11)10(12)14(9)15/h6,12,15H,2-4H2,1H3 |
InChI 键 |
HZRCTVXUGNXUFK-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=C(C1)N=C(C(=N)N2O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


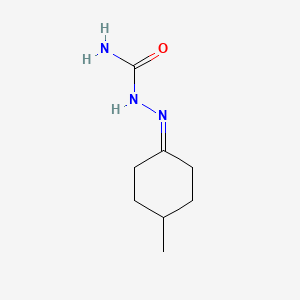
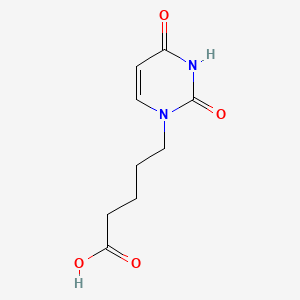
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methoxyaniline](/img/structure/B14008948.png)
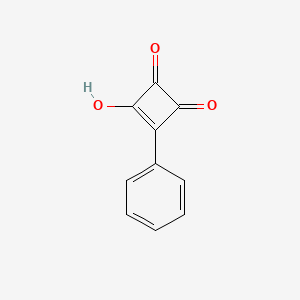
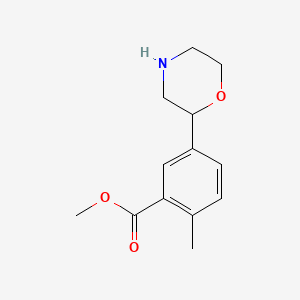
![9H-Fluorene,9-[(2,4,6-trimethylphenyl)thio]-](/img/structure/B14008960.png)
![3-[(2-Chloroethyl)sulfanyl]-N-(propan-2-yl)propanamide](/img/structure/B14008966.png)
![(alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-propanoic acid](/img/structure/B14008970.png)
![3-[3-(Benzyloxy)-4-methoxyphenyl]-2-oxopropanoic acid](/img/structure/B14008978.png)
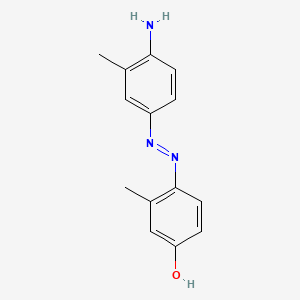


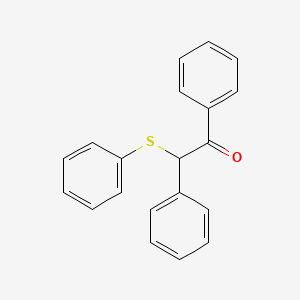
![N-methyl-9-(methylcarbamoylamino)imidazo[4,5-f]quinoline-3-carboxamide](/img/structure/B14009017.png)
